
4-Chloro-3-ethoxybenzaldehyde
Übersicht
Beschreibung
4-Chloro-3-ethoxybenzaldehyde is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-ethoxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and a formyl group .Physical And Chemical Properties Analysis
4-Chloro-3-ethoxybenzaldehyde is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Vibrational Dynamics Studies
Research on the vibrational dynamics of 4-ethoxybenzaldehyde, closely related to 4-Chloro-3-ethoxybenzaldehyde, has been conducted using INS spectroscopy and periodic DFT calculations. This study provides insights into the vibrational modes and torsional potential barriers of the compound, contributing to a deeper understanding of its chemical behavior (Ribeiro-Claro et al., 2021).
Chromatographic Analysis
A study on the separation of chlorinated 4-hydroxybenzaldehydes, including compounds similar to 4-Chloro-3-ethoxybenzaldehyde, utilized capillary columns coated with a non-polar SE-30 stationary phase. This research has implications for analytical chemistry, particularly in the separation and identification of chlorinated benzaldehydes (Korhonen & Knuutinen, 1984).
Photodegradation Studies
The photodegradation of 2-ethylhexyl 4-methoxycinnamate, a compound related to 4-Chloro-3-ethoxybenzaldehyde, was studied in the presence of reactive oxygen and chlorine species. This research provides insights into the degradation pathways of related compounds in environmental contexts (Gackowska et al., 2014).
Hydrogen Bond Studies
An investigation into the occurrence of C−H···O intermolecular hydrogen bonds in liquid 4-ethoxybenzaldehyde through Raman, FTIR, and NMR spectroscopies, alongside ab initio calculations, contributes to the understanding of hydrogen bonding in similar compounds (Marques, Costa, & Ribeiro-Claro, 2001).
Crystal Structure Analysis
The study of the crystal structure of compounds like 4-ethoxybenzaldehyde enhances the understanding of molecular geometry and intermolecular interactions, which is crucial for material science and pharmaceutical research (Shi, Li, & Liu, 2008).
Thermophysical Properties
Research on the thermophysical properties of solid aldehydes, including compounds similar to 4-Chloro-3-ethoxybenzaldehyde, provides valuable data on melting temperatures, enthalpies, entropies of fusion, and heat capacities. This information is vital for applications in material science and chemical engineering (Temprado, Roux, & Chickos, 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-3-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQIRGVINPDUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-ethoxybenzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



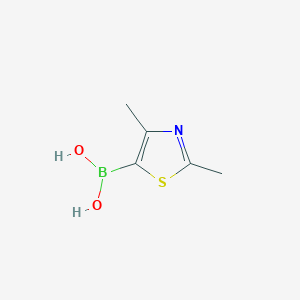

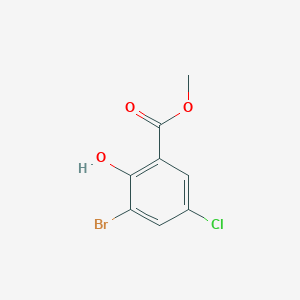
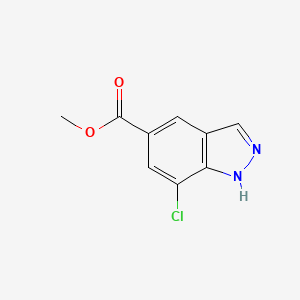
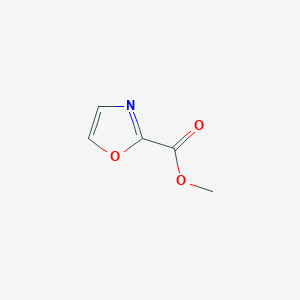
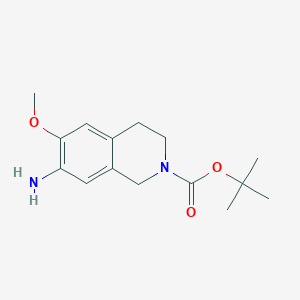
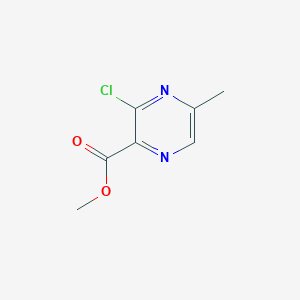
![3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate](/img/structure/B1395696.png)
![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)

![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)
